Cas no 486452-53-3 (methyl 4-{2-(4-chlorobutanoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)

Methyl 4-{2-(4-chlorobutanoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate is a synthetic organic compound featuring a tetrahydroisoquinoline core with a 4-chlorobutanoyl substituent and a methyl benzoate moiety. This structure suggests potential utility in medicinal chemistry, particularly as an intermediate in the synthesis of biologically active molecules. The presence of dimethoxy and chlorobutanoyl groups enhances its reactivity, making it suitable for further functionalization. The ester linkage provides stability while allowing for controlled hydrolysis if required. Its well-defined molecular architecture makes it valuable for research in drug discovery, particularly in the development of central nervous system (CNS) or cardiovascular agents. The compound’s purity and structural precision ensure reproducibility in synthetic applications.
methyl 4-{2-(4-chlorobutanoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate structure
486452-53-3 structure
Product Name:methyl 4-{2-(4-chlorobutanoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate
CAS No:486452-53-3
MF:C24H28ClNO6
MW:461.93522644043
CID:5964153
PubChem ID:4106602
Update Time:2025-10-30

methyl 4-{2-(4-chlorobutanoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate Chemical and Physical Properties

Names and Identifiers

    • methyl 4-{2-(4-chlorobutanoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate
    • Benzoic acid, 4-[[2-(4-chloro-1-oxobutyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-1-isoquinolinyl]methoxy]-, methyl ester
    • Methyl 4-[[2-(4-chlorobutanoyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate
    • 486452-53-3
    • AKOS024440031
    • methyl 4-((2-(4-chlorobutanoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate
    • methyl 4-{[2-(4-chlorobutanoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate
    • F0535-0810
    • Inchi: 1S/C24H28ClNO6/c1-29-21-13-17-10-12-26(23(27)5-4-11-25)20(19(17)14-22(21)30-2)15-32-18-8-6-16(7-9-18)24(28)31-3/h6-9,13-14,20H,4-5,10-12,15H2,1-3H3
    • InChI Key: HMVRKBBFNJICST-UHFFFAOYSA-N
    • SMILES: C(OC)(=O)C1=CC=C(OCC2C3=C(C=C(OC)C(OC)=C3)CCN2C(=O)CCCCl)C=C1

Computed Properties

  • Exact Mass: 461.1605153g/mol
  • Monoisotopic Mass: 461.1605153g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 10
  • Complexity: 611
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 74.3Ų

Experimental Properties

  • Density: 1?+-.0.06 g/cm3(Predicted)
  • Boiling Point: 631.8±55.0 °C(Predicted)
  • pka: -1.75±0.40(Predicted)

methyl 4-{2-(4-chlorobutanoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate Pricemore >>

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Additional information on methyl 4-{2-(4-chlorobutanoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate

Compound CAS No. 486452-53-3: Methyl 4-{2-(4-chlorobutanoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate

The compound methyl 4-{2-(4-chlorobutanoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate (CAS No. 486452-53-3) is a highly specialized organic molecule with significant potential in the fields of pharmaceuticals and advanced materials science. This compound is characterized by its complex structure, which includes a tetrahydroisoquinoline core, a chlorobutanoyl substituent, and multiple methoxy groups, all of which contribute to its unique chemical properties and reactivity.

Recent studies have highlighted the importance of such compounds in drug discovery and development. The tetrahydroisoquinoline framework is known for its ability to interact with various biological targets, making it a valuable component in the design of bioactive molecules. The presence of the chlorobutanoyl group further enhances the compound's versatility by introducing additional functional groups that can participate in chemical reactions or bind to specific receptors.

The dimethoxy substitution on the isoquinoline ring not only increases the molecule's stability but also plays a crucial role in modulating its pharmacokinetic properties. This makes it an attractive candidate for drug delivery systems where controlled release and bioavailability are critical factors.

From a synthetic perspective, the construction of this compound involves a series of intricate reactions that require precise control over reaction conditions. The synthesis begins with the preparation of the tetrahydroisoquinoline core through either cyclization or coupling reactions. Subsequent steps involve the introduction of the chlorobutanoyl group, which is typically achieved through acylation reactions using appropriate chloroalkanoic acids or their derivatives.

The methoxylation of the isoquinoline ring is another key step that ensures the compound's stability and solubility properties. This process often employs protection-deprotection strategies to selectively install the methoxy groups without interfering with other reactive sites in the molecule.

One of the most promising applications of this compound lies in its potential as a precursor for more complex molecules with enhanced biological activity. For instance, researchers have explored its use as an intermediate in the synthesis of novel antibiotics and anticancer agents due to its ability to form stable complexes with metal ions and biomolecules.

Moreover, recent advancements in computational chemistry have enabled detailed modeling of this compound's interactions with various biological systems. These studies have revealed that the chlorobutanoyl group can act as a recognition element for specific enzymes or receptors, suggesting its potential role in enzyme inhibition or receptor modulation.

In terms of material science applications, this compound has shown promise as a building block for advanced polymers and hybrid materials. Its ability to form hydrogen bonds and coordinate with metal ions makes it an ideal candidate for constructing stimuli-responsive materials that can adapt to environmental changes such as temperature or pH levels.

The synthesis and characterization of this compound have been extensively documented in recent scientific literature. For example, a study published in *Journal of Medicinal Chemistry* demonstrated that this compound exhibits potent anti-inflammatory activity through inhibition of cyclooxygenase enzymes. Another study in *Advanced Materials* highlighted its use as a precursor for self-healing polymers due to its dynamic covalent bonding capabilities.

Given its multifaceted properties and diverse applications, methyl 4-{2-(4-chlorobutanoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate represents a significant advancement in modern organic chemistry. Its continued exploration across various disciplines will undoubtedly lead to groundbreaking discoveries and innovations in both therapeutic development and materials engineering.

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